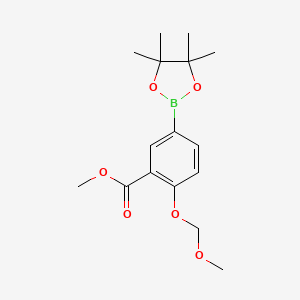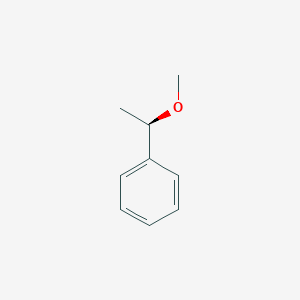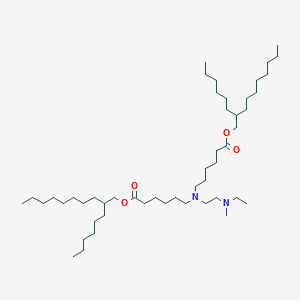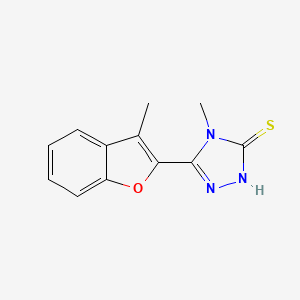
Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxymethoxy group, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of a suitable benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl benzoate.
Introduction of the Methoxymethoxy Group: The next step involves the protection of the hydroxyl group using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.
Formation of the Dioxaborolane Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety is known to participate in reversible covalent bonding with diols and other nucleophiles, making it useful in various chemical transformations. The ester and methoxymethoxy groups can undergo hydrolysis and oxidation, respectively, leading to the formation of reactive intermediates that can further interact with biological molecules.
相似化合物的比较
Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 2-(methoxymethoxy)-5-bromobenzoate: Similar structure but with a bromine atom instead of the dioxaborolane moiety.
Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate: Similar structure but with a phenylacetate group instead of the benzoate ester.
Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the ester.
These comparisons highlight the unique reactivity and applications of this compound, particularly in its ability to participate in cross-coupling reactions and its potential use in various scientific fields.
属性
分子式 |
C16H23BO6 |
|---|---|
分子量 |
322.2 g/mol |
IUPAC 名称 |
methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)11-7-8-13(21-10-19-5)12(9-11)14(18)20-6/h7-9H,10H2,1-6H3 |
InChI 键 |
OUSDMRUZBPIOOO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)
![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)

![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
![2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364005.png)



![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364034.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B13364039.png)
